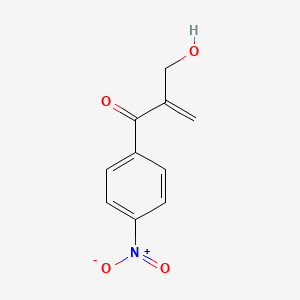

2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one

Description

2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a prop-2-en-1-one backbone substituted with a hydroxymethyl group at position 2 and a 4-nitrophenyl group at position 1. The nitro group at the para position of the phenyl ring contributes to electron-withdrawing effects, influencing electronic properties and reactivity. This compound is synthesized via Claisen-Schmidt condensation, a method widely used for chalcones ().

Properties

CAS No. |

648416-46-0 |

|---|---|

Molecular Formula |

C10H9NO4 |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

2-(hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C10H9NO4/c1-7(6-12)10(13)8-2-4-9(5-3-8)11(14)15/h2-5,12H,1,6H2 |

InChI Key |

SGLNSVSUQQSGRW-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CO)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable enone precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

Oxidation: Formation of 2-(Carboxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one.

Reduction: Formation of 2-(Hydroxymethyl)-1-(4-aminophenyl)prop-2-en-1-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl and nitrophenyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differences are summarized below:

Key Observations :

- The hydroxymethyl group in the target compound distinguishes it from phenyl or methoxy-substituted analogues, offering unique hydrogen-bonding capabilities.

- Nitro-substituted chalcones (e.g., 4′-Nitrochalcone) exhibit strong electron-withdrawing effects, stabilizing enone systems and enhancing nonlinear optical (NLO) properties.

Electronic and Optical Properties

The nitro group in 4-nitrophenyl derivatives induces charge transfer transitions, critical for NLO applications. Comparative hyperpolarizability (β) values:

*Estimated based on nitro group contribution.

Enzyme Inhibition

- Cathepsin L Inhibition : Compound 1g (2-hydroxyphenyl analogue) showed the highest inhibition (IC₅₀: 5 µM), attributed to hydrogen bonding between the hydroxyl group and active-site residues.

- Acetylcholinesterase (AChE) Inhibition : Nitro groups form hydrogen bonds with Glu/Tyr residues. For example, (E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one has a docking score of -9.2 kcal/mol.

Anticancer Activity

Biological Activity

2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one, a member of the chalcone family, has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The compound's molecular formula is , and it features a hydroxymethyl group and a nitrophenyl moiety. These structural components contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that 2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound works by disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. It inhibits the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandins.

Mechanism of Action:

- Target Enzymes: COX-1 and COX-2

- Effect: Reduction in inflammatory markers

Antioxidant Properties

2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits strong antioxidant activity, primarily through the scavenging of free radicals. This property helps protect cells from oxidative stress, which is linked to various chronic diseases.

| Assay Method | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various chalcone derivatives, including 2-(Hydroxymethyl)-1-(4-nitrophenyl)prop-2-en-1-one. The results indicated that this compound had a comparable effect to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the anti-inflammatory effects of the compound were assessed using an animal model of arthritis. The results showed a significant reduction in swelling and pain when treated with the compound compared to the control group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.